molecular formula C7H9N3O B1416546 N-Cyclopropyl-1-imidazolecarboxamide CAS No. 1033090-34-4

N-Cyclopropyl-1-imidazolecarboxamide

Cat. No.: B1416546
CAS No.: 1033090-34-4
M. Wt: 151.17 g/mol
InChI Key: LTAYWLLTFNNMDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl-1-imidazolecarboxamide is a chemical compound with the molecular formula C7H9N3O. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyclopropyl group attached to an imidazole ring, which is further connected to a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-1-imidazolecarboxamide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, ensuring the production of this compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-1-imidazolecarboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole ring.

    Substitution: The compound can undergo substitution reactions, where different substituents replace the existing groups on the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring, enhancing the compound’s versatility in different applications.

Scientific Research Applications

N-Cyclopropyl-1-imidazolecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Cyclopropyl-1-imidazolecarboxamide involves its interaction with specific molecular targets, such as proteins and enzymes. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can affect various biological pathways, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Cyclopropyl-1-imidazolecarboxamide include other imidazole derivatives, such as:

  • N-Cyclopropyl-1-imidazolecarboxylate
  • N-Cyclopropyl-1-imidazolecarboxylamide
  • N-Cyclopropyl-1-imidazolecarboxylhydrazide

Uniqueness

This compound is unique due to the presence of the cyclopropyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications, distinguishing it from other imidazole derivatives .

Properties

IUPAC Name

N-cyclopropylimidazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c11-7(9-6-1-2-6)10-4-3-8-5-10/h3-6H,1-2H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAYWLLTFNNMDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyclopropyl-1-imidazolecarboxamide
Reactant of Route 2
Reactant of Route 2
N-Cyclopropyl-1-imidazolecarboxamide
Reactant of Route 3
N-Cyclopropyl-1-imidazolecarboxamide
Reactant of Route 4
Reactant of Route 4
N-Cyclopropyl-1-imidazolecarboxamide
Reactant of Route 5
N-Cyclopropyl-1-imidazolecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.